molecular formula C13H15F3N2O B8673542 N-Cyclohexyl-6-(trifluoromethyl)-3-pyridinecarboxamide

N-Cyclohexyl-6-(trifluoromethyl)-3-pyridinecarboxamide

Cat. No. B8673542
M. Wt: 272.27 g/mol
InChI Key: SRDCBDZHNPHDRK-UHFFFAOYSA-N
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Patent
US08697685B2

Procedure details

To 6-(trifluoromethyl)-3-pyridinecarboxylic acid (2.0 g, 10.5 mmol) in DMF (10 mL) was added HATU (4.18 g, 11.0 mmol) followed by Hunig's base (1.83 mL, 10.5 mmol). After 15 minutes, cyclohexylamine (2.40 mL, 20.9 mmol) was added, and the reaction mixture was stirred for 45 minutes at room temperature. The reaction was poured onto water (˜300 mL). After 5 minutes, the resulting aqueous mixture was filtered, and the white solid was air dried for ˜15 minutes to afford the title compound (2.57 g). LC-MS (ES) m/z=273 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4.18 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.83 mL
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[N:8]=[CH:7][C:6]([C:9]([OH:11])=O)=[CH:5][CH:4]=1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C.[CH:47]1([NH2:53])[CH2:52][CH2:51][CH2:50][CH2:49][CH2:48]1>CN(C=O)C>[CH:47]1([NH:53][C:9]([C:6]2[CH:7]=[N:8][C:3]([C:2]([F:1])([F:13])[F:12])=[CH:4][CH:5]=2)=[O:11])[CH2:52][CH2:51][CH2:50][CH2:49][CH2:48]1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC(C1=CC=C(C=N1)C(=O)O)(F)F
Name
Quantity
4.18 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.83 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
2.4 mL
Type
reactant
Smiles
C1(CCCCC1)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 45 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction was poured onto water (˜300 mL)
WAIT
Type
WAIT
Details
After 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
the resulting aqueous mixture was filtered
CUSTOM
Type
CUSTOM
Details
dried for ˜15 minutes
Duration
15 min

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(CCCCC1)NC(=O)C=1C=NC(=CC1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.57 g
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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